molecular formula C23H17F5N2O2 B4312944 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

Cat. No.: B4312944
M. Wt: 448.4 g/mol
InChI Key: DHKUDHMOZCNDHR-UHFFFAOYSA-N
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Description

5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes methoxy, pentafluorophenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2,4-dimethoxyphenyl)-5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole
  • 1-(2,4-Dimethoxyphenyl)-3-phenyl-5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole

Uniqueness

The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-(2,3,4,5,6-pentafluorophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F5N2O2/c1-31-13-8-9-14(17(10-13)32-2)16-11-15(12-6-4-3-5-7-12)29-30(16)23-21(27)19(25)18(24)20(26)22(23)28/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKUDHMOZCNDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Reactant of Route 2
Reactant of Route 2
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Reactant of Route 3
Reactant of Route 3
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Reactant of Route 4
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Reactant of Route 5
Reactant of Route 5
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Reactant of Route 6
5-(2,4-DIMETHOXYPHENYL)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

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